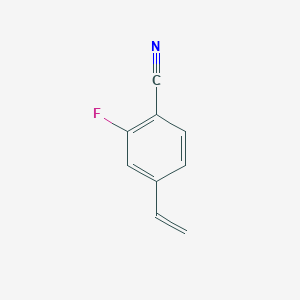

2-Fluoro-4-vinylbenzonitrile

描述

2-Fluoro-4-vinylbenzonitrile is a useful research compound. Its molecular formula is C9H6FN and its molecular weight is 147.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmaceutical Development

The introduction of fluorine into pharmaceutical compounds is known to enhance their pharmacokinetic properties. Fluorinated compounds often exhibit improved lipophilicity, metabolic stability, and binding affinity to biological targets.

- Case Study : A study highlighted that 2-fluoro-4-vinylbenzonitrile derivatives could serve as precursors for novel pyrrole-based drugs, which are being investigated for their potential therapeutic effects against various diseases . The synthesis of monofluorinated derivatives has shown promise in developing bioactive compounds.

Material Science

Fluorinated compounds like this compound are valuable in materials science for creating polymers with enhanced properties.

- Applications : The compound can be used to synthesize polymeric materials that exhibit unique thermal and mechanical properties. Its incorporation into polymer matrices can improve resistance to solvents and enhance durability .

Data Table: Key Properties and Applications

| Property/Application | Description |

|---|---|

| Chemical Structure | Contains a fluorine atom and a vinyl group on a benzonitrile backbone |

| Pharmaceutical Use | Precursor for bioactive compounds; enhances drug properties |

| Material Science | Used in synthesizing durable polymers with improved solvent resistance |

| Synthesis Method | Palladium-catalyzed cross-coupling and vinylation reactions |

属性

分子式 |

C9H6FN |

|---|---|

分子量 |

147.15 g/mol |

IUPAC 名称 |

4-ethenyl-2-fluorobenzonitrile |

InChI |

InChI=1S/C9H6FN/c1-2-7-3-4-8(6-11)9(10)5-7/h2-5H,1H2 |

InChI 键 |

CDFHUTBMTPIJTK-UHFFFAOYSA-N |

SMILES |

C=CC1=CC(=C(C=C1)C#N)F |

规范 SMILES |

C=CC1=CC(=C(C=C1)C#N)F |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。